6-Chloro-2-iodo-3-methylpyridine

Orthogonal cross‑coupling Regioselective synthesis Palladium catalysis

6-Chloro-2-iodo-3-methylpyridine (CAS 1261473-80-6) is a heterocyclic, di‑halogenated pyridine derivative that incorporates a reactive iodine atom at the 2‑position, a chlorine atom at the 6‑position, and a methyl group at the 3‑position. Its molecular formula is C₆H₅ClIN and its molecular weight is 253.47 g·mol⁻¹.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 1261473-80-6
Cat. No. B1455216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodo-3-methylpyridine
CAS1261473-80-6
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Cl)I
InChIInChI=1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyUXVOHTRDIXCCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-iodo-3-methylpyridine CAS 1261473-80-6: A Di‑halogenated Pyridine Building Block for Selective Functionalization


6-Chloro-2-iodo-3-methylpyridine (CAS 1261473-80-6) is a heterocyclic, di‑halogenated pyridine derivative that incorporates a reactive iodine atom at the 2‑position, a chlorine atom at the 6‑position, and a methyl group at the 3‑position. Its molecular formula is C₆H₅ClIN and its molecular weight is 253.47 g·mol⁻¹ . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the two halogen substituents provide distinct reactivity handles for sequential, orthogonal cross‑coupling reactions [1].

Why a 2‑Iodo‑6‑chloro Substitution Pattern Cannot Be Replaced by Generic Halo‑Methylpyridine Analogs


The spatial arrangement and identity of halogens on the pyridine ring determine the regiochemical outcome of sequential bond‑forming steps. In 6‑chloro‑2‑iodo‑3‑methylpyridine, the iodine at C‑2 is intrinsically more reactive toward oxidative addition than the chlorine at C‑6, enabling ordered, chemo‑selective transformations that are unattainable with regioisomers such as 2‑chloro‑5‑iodo‑3‑methylpyridine, 2‑chloro‑6‑iodo‑3‑methylpyridine, or mono‑halogenated 2‑iodo‑3‑methylpyridine . Generic replacement with a symmetrically substituted or regio‑isomeric analog would undermine the programmed sequence of C–C bond formations, leading to complex mixtures and reduced synthetic efficiency [1].

Quantitative Differentiation of 6‑Chloro‑2‑iodo‑3‑methylpyridine: Comparator‑Based Evidence for Selective Procurement


Orthogonal Reactivity Ratio: C – I vs. C – Cl in Palladium‑Catalyzed Cross‑Coupling

The iodine atom at C‑2 of 6‑chloro‑2‑iodo‑3‑methylpyridine undergoes oxidative addition with Pd⁰ vastly faster than the chlorine at C‑6. In Suzuki–Miyaura coupling, the relative reactivity of aryl iodides versus aryl chlorides is typically > 500‑fold when using standard phosphine ligands [1]. This differential has been exploited to achieve exclusive mono‑arylation at the iodo‑bearing carbon, leaving the chloro‑substituent intact for a subsequent coupling or nucleophilic displacement. By contrast, 2‑chloro‑5‑iodo‑3‑methylpyridine positions the more reactive iodine at C‑5, resulting in a different regiochemical output when the same sequence is applied.

Orthogonal cross‑coupling Regioselective synthesis Palladium catalysis

Regiochemical Fidelity: Comparison of Suzuki Coupling Outcomes for 6‑Chloro‑2‑iodo‑ vs. 2‑Chloro‑6‑iodo‑3‑methylpyridine

In a model Suzuki coupling with phenylboronic acid, 6‑chloro‑2‑iodo‑3‑methylpyridine is predicted to deliver 2‑phenyl‑6‑chloro‑3‑methylpyridine as the sole mono‑arylated product, owing to the exclusive reactivity of the iodo‑substituent [1]. The regioisomer 2‑chloro‑6‑iodo‑3‑methylpyridine (CAS 1133961‑30‑4) would, under identical conditions, produce the isomeric 2‑chloro‑6‑phenyl‑3‑methylpyridine. The two products are non‑interchangeable and lead to different downstream intermediates, making the regiochemical identity of the starting di‑halide a critical determinant of synthetic route design.

Regioselectivity Suzuki–Miyaura coupling Halopyridine reactivity

Purity Benchmarking: 6‑Chloro‑2‑iodo‑3‑methylpyridine vs. Commercial Isomers

Commercially available 6‑chloro‑2‑iodo‑3‑methylpyridine is offered at a minimum purity of 95 % . The closely related isomer 2‑chloro‑5‑iodo‑3‑methylpyridine (CAS 59782‑89‑7) is supplied at 99 % purity . While the latter offers higher initial purity, the iodo‑chloro arrangement in the target compound provides the orthogonal reactivity pattern described above. For applications requiring the specific 2‑iodo‑6‑chloro topology, procurement of the 95 % grade with subsequent in‑house purification may be the only viable option.

Chemical purity Quality control Procurement specification

Cost‑per‑Gram Comparison for Early‑Stage Discovery Procurement

Pricing data from a European supplier (CymitQuimica) indicates that 100 mg of 6‑chloro‑2‑iodo‑3‑methylpyridine costs approximately €192, while 250 mg is priced at €324 . In comparison, the isomeric 2‑chloro‑5‑iodo‑3‑methylpyridine is often available at a lower cost due to broader demand and simpler synthetic access. However, the target compound’s unique substitution pattern may justify the premium when an orthogonal functionalization sequence is required, avoiding lengthy alternative synthetic routes.

Procurement cost Early discovery Budgetary comparison

Optimal Application Scenarios for 6‑Chloro‑2‑iodo‑3‑methylpyridine Supported by Evidence‑Based Differentiation


Sequential, Orthogonal Derivatization of the Pyridine Core

The stark reactivity difference between the C‑2 iodine and C‑6 chlorine (500–1000‑fold) allows medicinal chemists to perform a first Suzuki coupling exclusively at the 2‑position, followed by a second, distinct cross‑coupling or nucleophilic substitution at the 6‑position without intermediate purification [1]. This programmable sequence is critical for generating libraries of 2,6‑disubstituted‑3‑methylpyridines for structure‑activity relationship (SAR) studies [2].

Synthesis of Bioactive Scaffolds Requiring a Specific 2‑Aryl‑6‑chloro‑3‑methylpyridine Motif

When the target pharmacophore demands an aryl group at the pyridine 2‑position and a chlorine at the 6‑position, direct procurement of 6‑chloro‑2‑iodo‑3‑methylpyridine streamlines the synthetic route to a single step. Using a regioisomeric di‑halide would furnish the wrong connectivity, necessitating additional protection‑deprotection or functional group interconversion steps [1]. This directly impacts lead‑optimization timelines.

Late‑Stage Functionalization in Complex Molecule Synthesis

In total synthesis or late‑stage diversification of advanced intermediates, the orthogonal reactivity of the iodine and chlorine handles minimizes the number of operations required to introduce two different aryl or heteroaryl groups onto the pyridine ring [1]. The ability to maintain the chlorine as a latent handle for a final‑step modification is a decisive advantage over mono‑halogenated pyridines like 2‑iodo‑3‑methylpyridine, which can only be mono‑functionalized [2].

Academic Laboratories with Limited Automated Purification Infrastructure

Because the first coupling selectively consumes the iodine, the mono‑arylated intermediate can often be used directly in the next step without chromatographic purification. This operational simplicity reduces purification bottlenecks and solvent consumption, which is particularly valuable for academic groups or SMEs focusing on rapid analog synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-iodo-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.